molecular formula C15H12BrNO3 B2743711 4-[2-(4-Bromophenyl)acetamido]benzoic acid CAS No. 925562-16-9

4-[2-(4-Bromophenyl)acetamido]benzoic acid

Cat. No.: B2743711
CAS No.: 925562-16-9
M. Wt: 334.169
InChI Key: LWGRUICNIQAXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Bromophenyl)acetamido]benzoic acid is a useful research compound. Its molecular formula is C15H12BrNO3 and its molecular weight is 334.169. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(4-Bromophenyl)acetamido]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(4-Bromophenyl)acetamido]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[2-(4-bromophenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-5-1-10(2-6-12)9-14(18)17-13-7-3-11(4-8-13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGRUICNIQAXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[2-(4-Bromophenyl)acetamido]benzoic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS: 925562-16-9). As a derivative of 4-aminobenzoic acid (PABA) acylated with a 4-bromophenylacetic acid moiety, this compound represents a significant "privileged scaffold" in medicinal chemistry. It combines the structural features of classic non-steroidal anti-inflammatory drugs (NSAIDs) with a sulfonamide-like geometry, making it a critical intermediate for developing inhibitors of enzymes such as aldose reductase and neuraminidase.

This document details the compound's digital identity (SMILES/InChI), retrosynthetic logic, bench-scale production protocols, and analytical validation standards.

Part 1: Chemical Identity & Informatics

Precise digital identification is the prerequisite for any computational docking or database registration. The following data establishes the ground truth for this chemical entity.

Table 1: Chemical Identity Matrix

PropertySpecification
IUPAC Name 4-[2-(4-Bromophenyl)acetamido]benzoic acid
Common Name N-(4-Bromophenylacetyl)-4-aminobenzoic acid
CAS Registry Number 925562-16-9
Molecular Formula C₁₅H₁₂BrNO₃
Molecular Weight 334.17 g/mol
Exact Mass 333.0000 g/mol
Canonical SMILES OC(=O)c1ccc(NC(=O)Cc2ccc(Br)cc2)cc1
Isomeric SMILES C1=CC(=C(C=C1Br)CC(=O)NC2=CC=C(C=C2)C(=O)O)
InChI String (Predicted) InChI=1S/C15H12BrNO3/c16-11-5-3-10(4-6-11)7-14(18)17-13-8-1-2-9-12(13)15(19)20/h1-6,8-9H,7H2,(H,17,18)(H,19,20)

Note on Stereochemistry: This molecule is achiral. The methylene bridge (-CH₂-) allows for conformational flexibility, but there are no stereocenters.

Part 2: Retrosynthetic Analysis & Synthesis Strategy

To synthesize this molecule with high purity (>98%), we must avoid the polymerization of the amino-acid core. Direct coupling of 4-aminobenzoic acid (PABA) requires careful pH control.

Retrosynthetic Logic

The molecule is disconnected at the amide bond.

  • Fragment A (Electrophile): 4-Bromophenylacetic acid (activated as Acid Chloride or NHS ester).

  • Fragment B (Nucleophile): 4-Aminobenzoic acid (PABA).

Synthesis Pathway Visualization

The following diagram illustrates the two primary routes: the Schotten-Baumann (Industrial/Robust) and the Carbodiimide (Medicinal/Mild) approaches.

Synthesis_Pathway Start_Acid 4-Bromophenylacetic Acid Acid_Chloride Acid Chloride Intermediate Start_Acid->Acid_Chloride Thionyl Chloride Reflux Activated_Ester O-Acylisourea Intermediate Start_Acid->Activated_Ester EDC HCl DMF, 0°C Start_Amine 4-Aminobenzoic Acid (PABA) Product 4-[2-(4-Bromophenyl) acetamido]benzoic acid Start_Amine->Product Nucleophilic Attack Start_Amine->Product Acid_Chloride->Product Aq. NaOH / THF (Schotten-Baumann) Activated_Ester->Product DIPEA, RT SOCl2 SOCl2 / DMF(cat) EDC EDC / HOBt

Figure 1: Retrosynthetic disconnection showing the Acid Chloride route (top) and Carbodiimide route (bottom).

Part 3: Experimental Protocols

Method A: The Schotten-Baumann Protocol (Recommended for Scale)

This method utilizes the high reactivity of the acid chloride while protecting the PABA carboxylic acid as a soluble salt.

Reagents:

  • 4-Bromophenylacetic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • 4-Aminobenzoic acid (1.0 eq)

  • Sodium Hydroxide (2.5 eq)

  • Solvents: Toluene (for activation), THF/Water (for coupling).

Step-by-Step Methodology:

  • Activation: Dissolve 4-bromophenylacetic acid in anhydrous toluene. Add Thionyl Chloride dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases. Concentrate in vacuo to obtain the crude acid chloride.

  • Preparation of Nucleophile: In a separate vessel, dissolve 4-aminobenzoic acid in 1:1 THF/Water containing 2.5 equivalents of NaOH. Cool to 0°C.

  • Coupling: Dissolve the crude acid chloride in minimal dry THF. Add this solution dropwise to the PABA/NaOH solution, maintaining the temperature <5°C.

  • Workup: Stir at room temperature for 4 hours. Acidify the mixture to pH 2-3 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with water (to remove salts) and cold diethyl ether (to remove unreacted organic acid). Recrystallize from Ethanol/Water.

Method B: EDC/HOBt Coupling (Recommended for Library Synthesis)

Ideal for small-scale (<100mg) synthesis where thionyl chloride is too harsh.

  • Dissolve 4-bromophenylacetic acid (1.0 eq) in dry DMF.

  • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C to form the active ester.

  • Add 4-aminobenzoic acid (1.0 eq) and DIPEA (3.0 eq).

  • Stir at Room Temperature for 16 hours.

  • Pour into ice water/1M HCl. Filter the precipitate.

Part 4: Analytical Validation & Quality Control

To ensure the "Trustworthiness" of your compound, the following analytical signatures must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide Proton (-NH-): Singlet, ~10.3 - 10.5 ppm.[2] (Disappears on D₂O shake).

  • Acid Proton (-COOH): Broad singlet, ~12.0 - 13.0 ppm.

  • Benzoic Aromatic Ring: Two doublets (AA'BB' system) at ~7.9 ppm (2H) and ~7.7 ppm (2H).

  • Bromophenyl Ring: Two doublets (AA'BB' system) at ~7.5 ppm (2H) and ~7.3 ppm (2H).

  • Methylene Bridge (-CH₂-): Singlet, ~3.7 ppm. Crucial for confirming the linker.

Workflow for Validation

The following logic gate ensures you do not proceed with impure material.

Validation_Workflow Sample Crude Solid TLC TLC Analysis (5% MeOH in DCM) Sample->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallize (EtOH/H2O) Decision1->Recryst No (Impure) NMR 1H-NMR (DMSO-d6) Decision1->NMR Yes Recryst->TLC Decision2 CH2 Peak at ~3.7 ppm? NMR->Decision2 Decision2->Recryst No (Wrong Isomer) MS LC-MS (ESI-) Decision2->MS Yes Decision3 m/z = 332/334 (Br pattern)? MS->Decision3 Release Release to Biological Assay Decision3->Release Yes

Figure 2: Analytical Logic Gate for compound validation.

Part 5: Physicochemical Profiling (Lipinski Parameters)

For drug development professionals, understanding the "druggability" of this scaffold is vital.

ParameterValueInterpretation
cLogP ~3.3Moderate lipophilicity; good membrane permeability.
TPSA 66.4 ŲWell below the 140 Ų limit; suggests good oral bioavailability.
H-Bond Donors 2(Amide NH, Acid OH) - Compliant.
H-Bond Acceptors 3(Amide O, Acid O, Acid OH) - Compliant.
Rotatable Bonds 4Flexible linker allows induced fit in binding pockets.

Application Note: The 4-bromophenyl group provides a "halide handle" for further functionalization via Suzuki-Miyaura coupling, allowing this molecule to serve as a core scaffold for library expansion.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][1][4] Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling methodologies).

  • PubChem. (2023). Compound Summary for PABA Derivatives. National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Substituted acetamidobenzoic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Acetamidobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Acetamidobenzoic Acid Scaffold

Substituted acetamidobenzoic acids, and the broader benzamide class to which they belong, represent a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse therapeutic agents.[1][2] The core structure, consisting of a benzoic acid ring with an acetamido substituent, offers a versatile platform for chemical modification. By strategically altering the substituents on the aromatic ring and the amide linkage, chemists can fine-tune the molecule's electronic, steric, and lipophilic properties.[3] This modulation directly impacts pharmacokinetic and pharmacodynamic profiles, leading to compounds with activities spanning anticancer, anticonvulsant, anti-inflammatory, and enzyme-inhibitory effects.[2][4][5] This guide provides a technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and future directions for this promising class of compounds.

Key Synthetic Strategies

The synthesis of substituted acetamidobenzoic acid derivatives typically begins with a commercially available aminobenzoic acid or a related precursor. The specific route depends on the desired substitution pattern.

Core Synthesis via Acylation and Nitration

A common foundational pathway involves the acylation of an aminobenzoic acid, followed by nitration to introduce a key functional group for further modification.

G A 4-Aminobenzoic Acid C 4-Acetamidobenzoic Acid A->C Acylation B Acetic Anhydride E 4-Acetamido-3-nitrobenzoic acid C->E Nitration D Mixed Acid (H₂SO₄/HNO₃) G 3-Amino-4-acetamidobenzoic acid E->G Selective Reduction F Reduction (e.g., Na₂S₂O₄) H Further Derivatization (e.g., Schiff Base Formation) G->H G cluster_0 Cancer Cell Drug Acetamidobenzoic Acid Derivative Target Molecular Target (e.g., Tubulin, Kinase) Drug->Target Inhibition ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Induction Arrest G2/M Cell Cycle Arrest Target->Arrest Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Arrest->Apoptosis G main subst_A Position 4: Amino group often key for anticonvulsant activity. Acylation/alkylation here reduces activity. main->subst_A A subst_B Ring Substituents (X, Y): Modulate lipophilicity and electronic properties. Electron-withdrawing groups can influence cytotoxicity. Methyl group enhances PTP1B inhibition. main->subst_B B subst_C Terminal Group (R): Crucial for potency and target interaction. Bulky aromatic groups can increase anticonvulsant and PAI-1 inhibitory activity. main->subst_C C

Sources

Physicochemical Profiling of CAS 925562-16-9: Hydrogen Bond Donor/Acceptor Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen bond donor and acceptor count for CAS 925562-16-9 Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

CAS 925562-16-9 , chemically identified as 4-[2-(4-bromophenyl)acetamido]benzoic acid , exhibits the following hydrogen bond properties in its neutral state:

  • Hydrogen Bond Donors (HBD): 2

  • Hydrogen Bond Acceptors (HBA): 4 (Lipinski count) / 3 (Functional count)[2]

This compound serves as a significant scaffold in medicinal chemistry, particularly as a linker fragment or a lead intermediate for protein-ligand interaction studies.[1][2] This guide provides a granular analysis of its hydrogen bonding potential, ionization behavior at physiological pH, and implications for drug-likeness.[1][2]

Chemical Identity & Structural Architecture

To accurately determine hydrogen bonding capabilities, we must first deconstruct the molecular architecture.

Compound Name: 4-[2-(4-bromophenyl)acetamido]benzoic acid Molecular Formula: C₁₅H₁₂BrNO₃ Molecular Weight: 334.17 g/mol SMILES: OC(=O)c1ccc(NC(=O)Cc2ccc(Br)cc2)cc1[1][2]

Structural Decomposition

The molecule consists of three distinct pharmacophores linked linearly:

  • Benzoic Acid Moiety: Provides the primary ionizable group and polar surface area.[2]

  • Acetamido Linker: A rigid amide bond (-NH-CO-) conferring directionality and H-bond capability.[1][2]

  • 4-Bromophenyl Tail: A lipophilic region contributing to hydrophobic interactions and potential halogen bonding.[1][2]

Visualization: Structural Connectivity & H-Bond Sites

The following diagram maps the functional groups to their H-bond roles.

G cluster_0 Benzoic Acid Head cluster_1 Linker cluster_2 Lipophilic Tail COOH Carboxylic Acid (-COOH) Amide Acetamido Group (-NH-CO-) COOH->Amide Para-substitution HBD1 HBD: Hydroxyl (-OH) COOH->HBD1 HBA1 HBA: Carbonyl (=O) COOH->HBA1 Bromo Bromophenyl (-Ph-Br) Amide->Bromo Methylene Bridge HBD2 HBD: Amide (-NH) Amide->HBD2 HBA2 HBA: Amide (=O) Amide->HBA2

Figure 1: Pharmacophore decomposition of CAS 925562-16-9 highlighting specific hydrogen bond donor (HBD) and acceptor (HBA) sites.[1][2][3]

Quantitative Hydrogen Bond Analysis

The counting of hydrogen bond donors and acceptors varies slightly depending on the rule set applied (e.g., Lipinski vs. functional pharmacology).[2]

Table 1: H-Bond Count Methodologies (Neutral State)
FeatureCountSource Atoms/GroupsNotes
H-Bond Donors (HBD) 2 1. Carboxylic Acid -OH2.[1][2] Amide -NH-Requires H attached to electronegative atom (N, O).[1][2]
H-Bond Acceptors (HBA) 4 1. Acid Carbonyl O2.[2] Acid Hydroxyl O3.[2] Amide Carbonyl O4. Amide Nitrogen NLipinski Method: Sum of all N and O atoms.[2]
Functional Acceptors 3 1. Acid Carbonyl O2.[2] Acid Hydroxyl O3.[2] Amide Carbonyl OPharmacological View: Amide Nitrogen lone pair is delocalized into the carbonyl, making it a poor acceptor.[1][2]
Physiological pH Impact (pH 7.4)

At physiological pH, the carboxylic acid (pKa ~4.[2]2) will deprotonate to form a carboxylate anion (-COO⁻).[1][2] This alters the H-bond profile significantly:

  • Transformation: -COOH → -COO⁻

  • New HBD Count: 1 (Only the Amide -NH remains).[1][2]

  • New HBA Count: 4-5 (The carboxylate group provides two resonance-stabilized oxygens, both strong acceptors).[1][2]

Expert Insight: When modeling docking interactions in a binding pocket (e.g., using Glide or AutoDock), use the ionized form (HBD: 1, HBA: ~5).[2] For membrane permeability predictions (passive diffusion), use the neutral form counts.[2]

Drug-Likeness & Molecular Properties[1][2][4]

Understanding the H-bond count is critical for assessing compliance with "Rule of 5" (Ro5) and predicting oral bioavailability.[1][2]

Lipinski Rule of 5 Compliance
  • MW < 500: Yes (334.17 Da).[2]

  • LogP < 5: Yes (Predicted cLogP ~ 3.2 - 3.5).[1][2]

  • HBD < 5: Pass (2).

  • HBA < 10: Pass (4).[2]

Veber's Extensions (Rotatable Bonds & PSA)[2]
  • Rotatable Bonds: 4 (Carboxyl-Ph, Ph-NH, NH-CO, CH2-Ph).[1][2]

    • Guideline: ≤ 10 for good bioavailability.[2]

  • Polar Surface Area (PSA):

    • Carboxyl: ~37 Ų

    • Amide: ~29 Ų

    • Total TPSA: ~66 Ų

    • Guideline: < 140 Ų for cell membrane permeability.[2]

Visualization: Property Evaluation Workflow

The following flowchart illustrates the decision logic for evaluating this scaffold for drug development.

Logic cluster_calc In Silico Profiling cluster_outcome Development Implications Start CAS 925562-16-9 Input Structure Ro5 Lipinski Analysis HBD: 2 | HBA: 4 Start->Ro5 Ionization pKa Calculation Acid pKa ~ 4.2 Start->Ionization Permeability High Permeability (TPSA < 140) Ro5->Permeability Compliant Solubility pH-Dependent Solubility High at pH > 5 Ionization->Solubility Anionic at pH 7.4

Figure 2: Physicochemical evaluation logic flow for CAS 925562-16-9.[1][2]

Experimental Protocols for Verification

For researchers needing to empirically validate these values, the following standard operating procedures (SOPs) are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

To confirm the ionization state which dictates the active HBD/HBA count.[2]

  • Preparation: Dissolve 5 mg of CAS 925562-16-9 in a mixed solvent system (e.g., methanol/water) due to limited aqueous solubility of the neutral form.[1][2]

  • Titration: Titrate with 0.1 M KOH using a standardized potentiometric titrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa of the benzoic acid group.

  • Validation: Expected pKa is 4.0–4.5.

Protocol B: LogD Determination (Shake-Flask Method)

To assess the impact of H-bonds on lipophilicity at physiological pH.[1][2]

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Shake the compound in the biphasic system for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (detection at λmax ~254 nm).

  • Calculation:

    
    .[2]
    

References

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Veber, D. F., et al. (2002).[1][2] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.[1][2]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-[2-(4-Bromophenyl)acetamido]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS: 925562-16-9). This scaffold is a critical intermediate in the development of enzyme inhibitors and peptidomimetics. Unlike standard aliphatic amide couplings, the reaction involves a para-aminobenzoic acid (PABA) derivative, which presents unique solubility and nucleophilicity challenges.

This guide prioritizes the Acid Chloride Method over carbodiimide coupling (EDC/NHS) due to superior atom economy, easier purification of the zwitterionic product, and scalability for gram-to-kilogram batches.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed as a two-step sequence. The direct coupling is often hindered by the poor solubility of PABA in non-polar solvents and the competing reactivity of the carboxylic acid tail.

The Strategy:

  • Activation: Convert 4-bromophenylacetic acid to its highly reactive acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: React the acid chloride with PABA in a biphasic or polar organic system with a base scavenger.

  • Purification: Exploit the acidity of the product (

    
    ) for precipitation-based purification, avoiding costly chromatography.
    
Reaction Scheme Workflow

ReactionScheme Start 4-Bromophenylacetic Acid Reagent1 SOCl2 / DMF (cat.) Reflux Start->Reagent1 Activation Inter Intermediate: Acid Chloride Reagent1->Inter - SO2, - HCl Reagent2 4-Aminobenzoic Acid (PABA) + Base Inter->Reagent2 Coupling Product Target: 4-[2-(4-Bromophenyl) acetamido]benzoic acid Reagent2->Product Acid Workup

Figure 1: Sequential activation and coupling workflow.

Materials & Reagents

Safety Note: Thionyl chloride is corrosive and releases toxic gases (


, HCl). All operations must be performed in a fume hood.
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
4-Bromophenylacetic acid 215.051.0Starting Material (Acid)
Thionyl Chloride (

)
118.973.0Chlorinating Agent
DMF (Anhydrous) 73.09Cat.[6]Catalyst (Vilsmeier formation)
4-Aminobenzoic Acid (PABA) 137.141.1Nucleophile
Triethylamine (

)
101.192.5HCl Scavenger / Solubilizer
Dichloromethane (DCM) -SolventReaction Medium
1M HCl (Aqueous) --Quenching / Precipitation
Experimental Protocol
Phase A: Synthesis of 4-Bromophenylacetyl Chloride

Rationale: The carboxylic acid must be converted to a better electrophile.[7] DMF acts as a catalyst by forming a reactive chloroiminium intermediate.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add 4-Bromophenylacetic acid (10.0 g, 46.5 mmol) and dry DCM (50 mL).

  • Activation: Add Thionyl Chloride (10.1 mL, 139 mmol) dropwise. Add 2-3 drops of anhydrous DMF.

  • Reaction: Heat to gentle reflux (

    
    ) for 2-3 hours.
    
    • Checkpoint: Gas evolution (

      
      ) will cease when complete. The solution usually turns from cloudy to clear yellow.
      
  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Critical Step: Add 20 mL of fresh dry Toluene and re-evaporate. This azeotropically removes residual thionyl chloride, which would otherwise degrade the amine in the next step.

  • Result: A yellow/orange oil or low-melting solid (Acid Chloride). Use immediately.

Phase B: Amide Coupling (Schotten-Baumann Conditions)

Rationale: PABA is zwitterionic. Triethylamine is used to deprotonate the carboxylic acid of PABA (solubilizing it) and scavenge the HCl produced during amide formation.

  • Preparation of Amine: In a separate 500 mL flask, suspend 4-Aminobenzoic acid (7.0 g, 51.1 mmol, 1.1 equiv) in dry DCM (100 mL).

  • Solubilization: Add Triethylamine (16.2 mL, 116 mmol) while stirring. The mixture should become a clear solution as the PABA-triethylammonium salt forms. Cool to

    
     in an ice bath.
    
  • Addition: Dissolve the crude Acid Chloride (from Phase A) in 20 mL dry DCM. Add this solution dropwise to the PABA solution over 30 minutes.

    • Observation: A precipitate (Triethylamine hydrochloride) will form immediately.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC (5% MeOH in DCM).

Phase C: Workup & Purification

Rationale: The product contains a free carboxylic acid. We exploit pH switching to remove non-acidic impurities.[8]

  • Evaporation: Remove the DCM under reduced pressure.

  • Basic Wash: Redissolve the residue in 1M NaOH (100 mL). The product will dissolve as the sodium salt. Filter this solution to remove any insoluble bis-amide byproducts or unreacted neutral species.

  • Precipitation (The "Crash Out"): Slowly add the filtrate to a beaker containing 1M HCl (150 mL) while stirring vigorously.

    • Target pH: Adjust to pH 2-3.

    • Result: The product will precipitate as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration.[4] Wash with water (3 x 50 mL) to remove salts.

  • Recrystallization (Polishing): Recrystallize the crude solid from Ethanol/Water (9:1) or Acetic Acid .

    • Dissolve in hot ethanol, filter hot (if needed), then add warm water until turbid. Cool slowly to

      
      .
      
Purification Logic & Troubleshooting

PurificationLogic Crude Crude Reaction Mixture (DCM) Evap Evaporate Solvent Crude->Evap BaseExt Dissolve in 1M NaOH Evap->BaseExt Filter1 Filter Insoluble Solids (Removes Bis-amides) BaseExt->Filter1 Acidify Acidify Filtrate (HCl) pH ~2 Filter1->Acidify Filtrate Solid Collect Precipitate Acidify->Solid Recryst Recrystallize (EtOH/H2O) Solid->Recryst

Figure 2: Purification logic tree exploiting the acidic nature of the product.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure reagents are dry; use Toluene azeotrope in Phase A.
Product is Oily/Sticky Trapped Solvent/ImpuritiesTriturate the solid with cold Diethyl Ether or Hexanes.
Incomplete Dissolution of PABA Insufficient BaseEnsure >2.0 equivalents of

are used to solubilize PABA.
Bis-acylation Excess Acid ChlorideEnsure strict stoichiometry (1.0 equiv Acid Chloride : 1.1 equiv PABA).
Analytical Validation (QC)

To certify the compound for biological screening, the following specifications must be met:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expect high melting point (

    
     dec) due to intermolecular H-bonding.
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.7 (br s, 1H, -COOH)
      
    • 
       10.3 (s, 1H, -NH- Amide)
      
    • 
       7.9 (d, 2H, PABA aromatic)
      
    • 
       7.7 (d, 2H, PABA aromatic)
      
    • 
       7.5 (d, 2H, Bromophenyl aromatic)
      
    • 
       7.3 (d, 2H, Bromophenyl aromatic)
      
    • 
       3.7 (s, 2H, Benzylic 
      
      
      
      )
  • Mass Spectrometry (ESI-):

    • Calculate for

      
      : [M-H]- = 332.0/334.0 (1:1 isotopic pattern for Br).
      
References
  • Standard Acyl Chloride Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Purification of Aminobenzoic Acid Derivatives: BenchChem. (2025).[11] Purification of N-Acryloyl-p-aminobenzoic Acid. Link

  • Thionyl Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Spectral Data Comparison (4-Bromophenylacetamide): Royal Society of Chemistry. (2022).[2][9][12][13] Supporting Information: Synthesis of amides directly from carboxylic acids. Link

  • PABA Solubility & Reactivity: Fisher Scientific. (2023).[9] Amide Synthesis - Schotten-Baumann Reaction Protocol. Link

Sources

Topic: Preparation of Stock Solutions for 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The accuracy and reproducibility of biological and chemical assays are fundamentally dependent on the precise preparation of stock solutions. This is particularly critical for novel or sparingly soluble compounds where standardized protocols may not be available. A concentrated stock solution minimizes repetitive weighing of small quantities, thereby reducing measurement errors and enhancing consistency across experiments.[1] This document provides a comprehensive guide to preparing stock solutions of 4-[2-(4-Bromophenyl)acetamido]benzoic acid. Given the absence of extensive public solubility data for this specific compound, this guide presents a two-part methodology: first, an empirical protocol to determine optimal solubility, and second, a detailed procedure for preparing a validated stock solution.

Introduction and Compound Analysis

4-[2-(4-Bromophenyl)acetamido]benzoic acid is a molecule that combines features of both amides and carboxylic acids.[2] Its structure, featuring a large, hydrophobic bromophenyl group, suggests poor solubility in aqueous solutions. The presence of a carboxylic acid moiety indicates that its solubility may be pH-dependent, potentially increasing in basic conditions.[3] However, for most cell-based assays and biochemical screens, stock solutions are typically prepared in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4]

A thorough understanding of the compound's physicochemical properties is the first step in preparing an accurate stock solution.

Table 1: Physicochemical Properties of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

PropertyValueSource / Notes
Chemical Formula C₁₅H₁₂BrNO₃-
Molecular Weight 349.17 g/mol -
Appearance White to off-white solid/powderAssumed based on similar compounds[2]
Aqueous Solubility Predicted to be lowBased on structural analogs[2]
Organic Solvents Likely soluble in DMSO, DMF, and potentially alcoholsBased on common practice for similar research compounds[4]

Safety First: Handling Powdered Reagents

Before any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) for 4-[2-(4-Bromophenyl)acetamido]benzoic acid and any solvents used.[5] Powdered chemicals can become airborne during handling, posing an inhalation risk.[6]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][7]

  • Ventilation: All weighing and handling of the dry powder must be performed inside a certified chemical fume hood or a vented balance enclosure to minimize inhalation exposure.[6][8][9]

  • Work Surface: Cover the work area with disposable absorbent bench paper to contain any spills.[8]

  • Static Electricity: Be aware that fine powders can be affected by static electricity, which can cause them to disperse unexpectedly. Use of an anti-static weigh boat or an enclosed balance can mitigate this.[8]

Part 1: Protocol for Empirical Solubility Determination

When solubility data is unavailable, a small-scale test is essential to identify a suitable solvent and determine the maximum practical stock concentration.[10] This prevents the waste of valuable compounds and time.

Experimental Workflow for Solubility Testing

G cluster_0 Preparation cluster_1 Solubility Test cluster_2 Analysis & Decision start Start: Equilibrate Compound to Room Temperature weigh Weigh ~1-2 mg of Compound (in fume hood) start->weigh prep_vials Prepare 3 Labeled Vials (DMSO, Ethanol, Water) weigh->prep_vials add_solvent Add 100 µL of Solvent to each corresponding vial prep_vials->add_solvent dissolve Vortex (2 min) Sonicate (5 min) add_solvent->dissolve observe Visually Inspect for Dissolved Material dissolve->observe fully_dissolved Fully Dissolved: Solubility is ≥10-20 mg/mL observe->fully_dissolved Yes partially_dissolved Partially Dissolved: Add another 100 µL solvent and repeat dissolution steps observe->partially_dissolved Partially insoluble Insoluble: Solvent is not suitable at this concentration observe->insoluble No select_solvent Select Optimal Solvent (Highest Solubility) fully_dissolved->select_solvent partially_dissolved->dissolve Recalculate Concentration insoluble->select_solvent end Proceed to Stock Solution Preparation select_solvent->end

Caption: Workflow for determining the optimal solvent.

Step-by-Step Protocol: Solubility Test
  • Preparation: In a fume hood, accurately weigh approximately 1-2 mg of 4-[2-(4-Bromophenyl)acetamido]benzoic acid into three separate, labeled microcentrifuge tubes.

  • Solvent Addition: To the tubes, add 100 µL of high-purity DMSO, absolute ethanol, and sterile deionized water, respectively. This creates an initial test concentration of 10-20 mg/mL.

  • Dissolution: Tightly cap the tubes and vortex vigorously for 2 minutes. If solids remain, place the tubes in a bath sonicator for 5-10 minutes.[1] Gentle warming (to 37°C) can be applied, but monitor to ensure the compound does not degrade.

  • Observation: Visually inspect each tube against a dark background. A suitable solvent will yield a clear solution with no visible particulates.

  • Analysis: Record the results in a table. If the compound dissolves, the solubility is at or above the tested concentration. If not, the solvent is likely unsuitable for preparing a concentrated stock.

Table 2: Example Solubility Observation Log

SolventInitial Conc. (mg/mL)Visual ObservationEstimated Solubility
DMSO10Clear, colorless solution≥10 mg/mL
Ethanol10Fine particles remain<10 mg/mL
Water10Insoluble powder<<10 mg/mL

Based on this empirical test, DMSO is the solvent of choice for preparing a high-concentration stock solution.

Part 2: Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for drug discovery and development applications.

Required Materials
  • 4-[2-(4-Bromophenyl)acetamido]benzoic acid

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance[11]

  • Glass volumetric flask (Class A) of appropriate size (e.g., 5 mL, 10 mL)[11]

  • Weigh paper or boat

  • Spatula

  • Vortex mixer and/or sonicator

  • Amber glass vials or clear vials with aluminum foil for light protection

Calculations

The mass of the compound required is calculated using the following formula:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

For a 10 mM (0.010 mol/L) stock solution with a molecular weight of 349.17 g/mol :

Mass (mg) = 0.010 mol/L x Volume (mL) x 349.17 g/mol

Table 3: Mass of Compound Required for a 10 mM Stock Solution

Final VolumeMass Required
1 mL3.49 mg
5 mL17.46 mg
10 mL34.92 mg

Note: If the purity of the compound is less than 100%, the required mass should be adjusted accordingly (Mass to weigh = Target Mass / Purity Fraction).[11]

Step-by-Step Preparation Protocol
  • Preparation: Ensure the workspace in the fume hood is clean.[1] Place the volumetric flask, DMSO, and the sealed compound container in the hood to allow them to equilibrate to ambient temperature.

  • Weighing: Tare a clean weigh boat on the analytical balance. Carefully weigh out the calculated mass of the compound. Record the exact mass weighed.[11]

  • Transfer: Quantitatively transfer the weighed powder into the volumetric flask. A small, dry funnel can be used to prevent loss of material.[1] Rinse the weigh boat with a small amount of DMSO and add the rinse to the flask to ensure all powder is transferred.

  • Initial Dissolution: Add DMSO to the flask until it is approximately 70-80% full.

  • Facilitate Dissolution: Stopper the flask and vortex until the solid is fully dissolved. If needed, use a sonication bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution must be perfectly clear.

  • Bringing to Volume: Once the compound is fully dissolved, carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the volumetric flask.[1]

  • Final Mixing: Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in labeled amber vials or foil-wrapped tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[1][10]

Quality Control, Storage, and Stability

  • Labeling: Each aliquot must be clearly labeled with:

    • Compound Name: 4-[2-(4-Bromophenyl)acetamido]benzoic acid

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Storage: Store the aliquots in a freezer at -20°C or -80°C for long-term stability.[10] The storage area should be dry and away from light sources.[5][12]

  • Stability: The long-term stability of 4-[2-(4-Bromophenyl)acetamido]benzoic acid in DMSO is unknown. For critical experiments, it is advisable to prepare fresh stock solutions or to qualify older stocks before use. Avoid storing solutions at 4°C for extended periods, as some compounds can precipitate out of DMSO at this temperature.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Application Notes and Protocols for Preparing "Compound X" Stock Solutions. (2025). BenchChem.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley.
  • Safe Handling of Hazardous Powders. (2011). University of Pittsburgh Safety Manual.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Troubleshooting Guide: Stock Solution Preparation. (n.d.). Smolecule.
  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
  • Stock Solutions. (2002). Cold Spring Harbor Laboratory Press.
  • Experiment 1: Determination of Solubility Class. (n.d.). Course Document.
  • Practice Procedures for Making Stock Solution. (n.d.). Educational Material.
  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio.
  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2025). ResearchGate.
  • p-Acetamidobenzoic acid. (n.d.). PubChem, National Center for Biotechnology Information.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office, University of Cambridge.
  • How to measure the solubility point of compounds in liquids using TURBIDI.T. (n.d.). Rheolution.
  • Chemical Storage Fact Sheet. (2023). University of Waterloo.
  • Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita.
  • Chemicals storage. (n.d.). Erlab.
  • How to store chemicals in a warehouse. (2026). AR Racking.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). Princeton University.
  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. (2026). Creative Safety Supply.
  • 4-Aminobenzoic acid. (n.d.). Solubility of Things.
  • Solubility of Benzoic Acid in Mixed Solvents. (2025). ResearchGate.
  • Opinion on 4-Aminobenzoic acid (PABA). (2010). European Commission.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022). MDPI.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI.
  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010). University of Limerick Institutional Repository.
  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. (2008). ResearchGate.
  • Solubility of Benzoic Acid in Mixed Solvents. (2006). Scilit.

Sources

Application Notes and Protocols for Peptide Coupling Reactions Involving Acetamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Acetamidobenzoic Acid Coupling

In the landscape of peptide synthesis and drug development, the incorporation of structurally diverse building blocks is paramount for creating novel therapeutics with enhanced properties. Acetamidobenzoic acid derivatives, available as ortho, meta, and para isomers, offer a unique scaffold for introducing aromatic functionality with a hydrogen bond donor and acceptor. However, their successful integration into peptide chains via amide bond formation is not without its challenges.

The electronic properties of the acetamido group, which can act as a mild electron-withdrawing group, decrease the nucleophilicity of the corresponding aniline (in the reverse reaction) and can influence the reactivity of the carboxylic acid. This often leads to sluggish and inefficient coupling when using standard protocols.[1] Furthermore, the steric hindrance and potential for intramolecular side reactions, particularly with the 2-acetamidobenzoic acid isomer, necessitate a carefully optimized approach.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key considerations and robust protocols for the efficient coupling of acetamidobenzoic acid derivatives in peptide synthesis.

The Science of Activation: Selecting the Optimal Coupling Strategy

The formation of a peptide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[2][3] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the desired reaction time, and the potential for side reactions.[2] For acetamidobenzoic acid derivatives, the use of potent activating agents is often necessary to overcome their inherent reduced reactivity.

Comparative Overview of Recommended Coupling Reagents
Coupling Reagent SystemKey AdvantagesConsiderations for Acetamidobenzoic Acids
HATU / DIPEA High efficiency, fast reaction kinetics, and low racemization.[4][5] Effective for sterically hindered and less reactive amines.[4]Highly Recommended. The potent activation to the OAt-active ester is well-suited for the electron-deficient nature of acetamidobenzoic acids.
HBTU / HOBt / DIPEA Forms a stable HOBt-active ester, reducing side reactions.[6] A reliable and widely used reagent.Recommended. A good alternative to HATU, though may require slightly longer reaction times or higher temperatures for optimal yields.
EDC / HOBt / DMAP Water-soluble byproducts (with EDC) ease purification. The addition of DMAP can accelerate the coupling of electron-deficient amines.[1]Viable with Optimization. The combination with DMAP is crucial for activating the less reactive acetamidobenzoic acid.[1]
BOP / DIPEA A potent phosphonium-based reagent with high coupling efficiency.[7]Use with Caution. Generates a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[7]

Visualizing the Activation Pathway: The HATU Mechanism

The efficacy of HATU in activating carboxylic acids lies in its ability to form a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH R-COOH (Acetamidobenzoic Acid) RCOO R-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea ActiveEster->TMU - Tetramethylurea ActiveEster2 OAt-Active Ester Amine H₂N-Peptide Peptide R-CO-NH-Peptide Amine->Peptide HOAt HOAt Peptide->HOAt - HOAt ActiveEster2->Peptide + H₂N-Peptide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: HATU-Mediated Coupling of Acetamidobenzoic Acid

This protocol is highly recommended for all isomers of acetamidobenzoic acid due to the high efficiency of HATU.

Materials:

  • Acetamidobenzoic acid (ortho, meta, or para isomer)

  • N-terminal deprotected peptide-resin or amine component

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection if using solid-phase synthesis)

Procedure for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Pre-activation of Carboxylic Acid: In a separate vessel, dissolve acetamidobenzoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF. Add DIPEA (6 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Add the pre-activated acetamidobenzoic acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or other appropriate method.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation or Cleavage: Proceed to the next coupling cycle or cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Procedure for Solution-Phase Synthesis:

  • Reaction Setup: Dissolve the acetamidobenzoic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.05 equivalents) to the solution.

  • Activation: Add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add the amine component (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt/DMAP Mediated Coupling

This protocol is a cost-effective alternative, particularly when optimized with DMAP.

Materials:

  • Acetamidobenzoic acid (ortho, meta, or para isomer)

  • Amine component

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMAP (4-Dimethylaminopyridine)

  • DIPEA

  • Anhydrous Acetonitrile (CH₃CN) or DMF

Procedure (Solution-Phase):

  • Reaction Setup: Dissolve the acetamidobenzoic acid (1.0 equivalent), HOBt (0.1 equivalents), and DMAP (1.0 equivalent) in anhydrous acetonitrile.

  • EDC Addition: Add EDC (1.0 equivalent) to the mixture.

  • Amine and Base Addition: Add the amine (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 for solution-phase synthesis.

Potential Side Reactions and Mitigation Strategies

Intramolecular Cyclization of 2-Acetamidobenzoic Acid

The ortho isomer of acetamidobenzoic acid is prone to intramolecular cyclization to form a benzoxazinone derivative, especially under harsh activation conditions or elevated temperatures. This side reaction can significantly reduce the yield of the desired coupled product.

Side_Reaction Ortho_Isomer 2-Acetamidobenzoic Acid (Activated) Cyclization Intramolecular Nucleophilic Attack Ortho_Isomer->Cyclization Benzoxazinone Benzoxazinone Byproduct Cyclization->Benzoxazinone

Caption: Potential intramolecular cyclization of 2-acetamidobenzoic acid.

Mitigation Strategy:

  • Pre-activation: Always pre-activate the carboxylic acid for a short duration (15-30 minutes) before adding the amine.

  • Temperature Control: Perform the coupling reaction at room temperature or below. Avoid heating.

  • Use of HATU: The rapid formation of the OAt-active ester with HATU can favor the intermolecular coupling over the intramolecular cyclization.

Guanidinylation with Uronium Reagents

When using uronium reagents like HATU or HBTU in excess, or when the coupling reaction is slow, a side reaction can occur where the free amine attacks the guanidinium carbon of the coupling reagent. This results in a capped and unreactive peptide.

Mitigation Strategy:

  • Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.05-1.2 equivalents in solution phase).

  • Pre-activation: As mentioned previously, pre-activating the carboxylic acid before introducing the amine minimizes the exposure of the free amine to the coupling reagent.

Purification and Characterization

The purification of peptides containing acetamidobenzoic acid derivatives is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 210-220 nm.[8]

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.[8]

Characterization:

  • LC-MS: To confirm the molecular weight of the synthesized peptide.

  • Analytical HPLC: To determine the purity of the final product.[8]

Conclusion

The successful incorporation of acetamidobenzoic acid derivatives into peptide structures requires a departure from standard coupling protocols. By understanding the inherent chemical properties of these building blocks and selecting potent activation reagents like HATU, researchers can overcome the challenges of reduced reactivity and potential side reactions. The detailed protocols and troubleshooting strategies provided in this guide offer a robust framework for the efficient synthesis of novel peptides and peptidomimetics, paving the way for advancements in drug discovery and development.

References

  • N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review. Retrieved from [Link]

  • Preparation and use of a peptide having an N-terminal 11 C-labeled acetyl group. Google Patents.
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. Retrieved from [Link]

  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

Sources

Application Note: Recrystallization & Purification of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS: 925562-16-9). It synthesizes chemical engineering principles with practical laboratory techniques to ensure high-purity isolation.

Executive Summary

The target molecule, 4-[2-(4-Bromophenyl)acetamido]benzoic acid (MW: 334.17 g/mol ), represents a classic "brick-dust" intermediate: a rigid, planar amide linkage connecting two aromatic systems, resulting in high lattice energy and poor solubility in common organic solvents.

Achieving pharmaceutical-grade purity (>98%) requires a biphasic strategy. Simple thermal recrystallization is often insufficient to remove structurally similar starting materials (e.g., 4-aminobenzoic acid or 4-bromophenylacetic acid). Therefore, this protocol mandates a Chemical Reprecipitation (utilizing the carboxylic acid moiety) followed by a Thermal Polish (recrystallization) to optimize crystal habit and reject trace impurities.

Compound Profile
PropertySpecification
CAS Number 925562-16-9
Molecular Formula C₁₅H₁₂BrNO₃
Structure Benzoic acid core linked to 4-bromophenyl via acetamide bridge
Predicted Solubility Low in Water/Hexane; Moderate in Hot EtOH/AcOH; High in DMSO/DMF/Base
Critical Impurities 4-Aminobenzoic acid (PABA), 4-Bromophenylacetic acid, Coupling reagents

Pre-Formulation: Solvent Selection Logic

The choice of solvent is dictated by the amide's hydrogen-bonding network. The following matrix explains the "Why" behind our solvent choices.

Solvent SystemRoleMechanism of ActionRecommendation
Aq. NaOH / HCl Primary Purification Chemical Switch: Converts insoluble acid to soluble carboxylate salt, filtering off non-acidic byproducts, then crashing out product via acidification.Mandatory Step 1
Ethanol / Water Recrystallization Polishing: High solubility of impurities in cold ethanol; product crystallizes upon cooling/antisolvent addition.Standard Protocol
Glacial Acetic Acid Alternative Disruption: Strong H-bond donor disrupts amide intermolecular forces. Good for very high-melting samples.High-Purity Option
DMF / Water Rescue Solvency: High polarity dissolves stubborn solids; water acts as a strong antisolvent.Use only if EtOH fails

Detailed Experimental Protocols

Protocol A: Acid-Base Reprecipitation (Chemical Cleanup)

Use this method first to remove non-acidic impurities and unreacted coupling reagents.

Reagents: 1M NaOH, 1M HCl, Activated Carbon.

  • Dissolution: Suspend the crude solid (10 g) in 1M NaOH (100 mL) . Stir at room temperature for 30 minutes. The solution should become clear as the sodium salt forms.

    • Note: If the solution remains cloudy, these are non-acidic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble byproducts.

  • Precipitation: While stirring the filtrate vigorously, slowly add 1M HCl dropwise until pH reaches ~2–3. A thick white precipitate will form immediately.

  • Digestion: Heat the suspension to 50°C for 20 minutes (Ostwald ripening) to coarsen the particles, preventing filter clogging.

  • Isolation: Cool to room temperature, filter via vacuum (Buchner funnel), and wash with copious water to remove NaCl.

  • Drying: Dry in a vacuum oven at 60°C.

Protocol B: Thermal Recrystallization (Ethanol/Water System)

Use this method to achieve final crystalline purity and remove trace starting acids.

Workflow Diagram (DOT):

RecrystallizationWorkflow Start Crude Dried Solid (from Protocol A) Dissolve Suspend in Boiling Ethanol (95%) Add solvent until just dissolved Start->Dissolve Check Is solution clear? Dissolve->Check FilterHot Hot Filtration (Remove physical debris) Check->FilterHot No (Cloudy) Nucleate Slow Cooling to RT (Undisturbed for 2 hours) Check->Nucleate Yes FilterHot->Nucleate Antisolvent Add Warm Water dropwise (If no crystals form) Nucleate->Antisolvent Yield low? IceBath Ice Bath (0-4°C) (1 hour) Nucleate->IceBath Antisolvent->IceBath Collect Vacuum Filtration Wash with cold 50% EtOH IceBath->Collect

Caption: Step-by-step decision tree for the thermal recrystallization of amide-linked benzoic acids.

Step-by-Step Procedure:

  • Preparation: Place 5.0 g of the pre-purified solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add Ethanol (95%) (~50 mL) and heat to boiling on a hot plate.

    • Technique: Add solvent in small portions (5-10 mL) while keeping the mixture at boiling point. Stop immediately when the solid dissolves.

    • Target Concentration: You want a saturated solution at boiling point.

  • Hot Filtration (Optional): If insoluble particles remain (dust, fibers), filter quickly through a pre-warmed funnel.

  • Crystallization: Remove from heat. Cover the flask with foil (to prevent rapid evaporation) and allow it to cool slowly to room temperature on a wood or cork surface (insulation promotes larger crystals).

    • Observation: Needle-like crystals characteristic of PABA amides should form.

  • Completion: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration.[2]

  • Washing: Wash the filter cake with cold 50:50 Ethanol/Water (2 x 10 mL). Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry under high vacuum at 50°C for 12 hours.

Quality Control & Validation

A self-validating system requires confirming identity and purity.

MethodExpected ResultInterpretation
HPLC (UV 254nm) Single peak >98% areaRetention time should differ from PABA (early eluting) and Bromophenylacetic acid.
1H NMR (DMSO-d6) Amide NH singlet (~10-11 ppm)Confirm 1:1 integration of the two aromatic systems.
Melting Point Sharp range (e.g., 260–265°C*)Note: Amides of PABA have high MPs. Broad range (>2°C) indicates impurity.

Predicted MP based on analog 4-acetamidobenzoic acid (259-262°C) [1].[3][4]

Troubleshooting Guide

Problem: Product oils out instead of crystallizing.

  • Cause: Solvent mixture is too polar or cooling was too rapid.

  • Solution: Reheat to dissolve.[5] Add a seed crystal. Add slightly more Ethanol. Cool very slowly.

Problem: Low Yield.

  • Cause: Too much solvent used during dissolution.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step (Second Crop).

Problem: Grey/Colored Crystals.

  • Cause: Trapped oxidation byproducts.

  • Solution: Repeat Protocol B, adding activated charcoal (10% w/w) during the boiling step, then hot filter.

References

  • ChemicalBook. (2023). 4-Acetamidobenzoic acid Properties and Melting Point Data.

  • ChemScene. (2023). 4-[2-(4-bromophenyl)acetamido]benzoic acid Product Entry (CAS 925562-16-9).[6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Ed. Butterworth-Heinemann.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Acylamido Benzoic Acids

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The strategic modification of the benzoic acid core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal candidate for structure-activity relationship (SAR) studies.[2][3]

This document provides a comprehensive guide for researchers and drug development professionals on utilizing 4-[2-(4-Bromophenyl)acetamido]benzoic acid as a lead compound in SAR studies. This particular molecule presents three key regions for chemical modification: the bromine-substituted phenyl ring, the acetamido linker, and the benzoic acid moiety. By systematically altering these components, researchers can probe the molecular interactions that govern the compound's biological activity and optimize it for a desired therapeutic target. While specific SAR studies on 4-[2-(4-Bromophenyl)acetamido]benzoic acid are not extensively reported in publicly available literature, its structural motifs are present in compounds with known biological activities, such as enzyme inhibition.[4][5]

This guide will therefore present a detailed, albeit hypothetical, SAR study targeting a relevant enzyme class, such as carbonic anhydrase, based on the established inhibitory potential of structurally related bromophenol and benzoic acid derivatives.[4] We will provide detailed protocols for the synthesis of the parent compound and a focused library of analogs, a robust in vitro enzyme inhibition assay, and a framework for interpreting the resulting SAR data.

I. Synthesis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid and Analogs

The synthesis of the parent compound can be achieved through a straightforward amide coupling reaction between 4-aminobenzoic acid and 2-(4-bromophenyl)acetic acid. The following protocol provides a general method that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Materials:

  • 4-Aminobenzoic acid

  • 2-(4-Bromophenyl)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1.0 eq) in dry DMF.

  • Add the coupling agent, such as DCC (1.1 eq) or HATU (1.1 eq), to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) in dry DMF.

  • Slowly add the solution of 4-aminobenzoic acid to the activated 2-(4-bromophenyl)acetic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, 4-[2-(4-Bromophenyl)acetamido]benzoic acid.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

SAR-Driven Analog Synthesis Strategy

To explore the SAR of 4-[2-(4-Bromophenyl)acetamido]benzoic acid, a library of analogs should be synthesized by modifying the three key structural components as illustrated in the workflow diagram below.

SAR_Workflow cluster_synthesis Analog Synthesis Strategy cluster_R1 R1: Phenyl Ring Modification cluster_R2 R2: Acetamido Linker Modification cluster_R3 R3: Benzoic Acid Modification cluster_evaluation Biological Evaluation Parent Parent Compound 4-[2-(4-Bromophenyl)acetamido]benzoic acid R1_Node Vary substituents at the 4-position of the phenyl ring: - Electron-donating groups (e.g., -OCH₃, -CH₃) - Electron-withdrawing groups (e.g., -CF₃, -NO₂) - Other halogens (e.g., -Cl, -F) Parent->R1_Node Modify R1 R2_Node Modify the linker: - Increase/decrease chain length - Introduce rigidity (e.g., cyclopropyl linker) - Alter the amide bond (e.g., reverse amide, sulfonamide) Parent->R2_Node Modify R2 R3_Node Modify the benzoic acid moiety: - Esterification (e.g., methyl ester) - Bioisosteric replacement (e.g., tetrazole) - Change substitution pattern (e.g., meta- or ortho-benzoic acid) Parent->R3_Node Modify R3 Assay In Vitro Enzyme Inhibition Assay R1_Node->Assay R2_Node->Assay R3_Node->Assay SAR_Analysis Structure-Activity Relationship Analysis Assay->SAR_Analysis

Caption: Workflow for the SAR-driven synthesis and evaluation of analogs.

II. In Vitro Biological Evaluation: Carbonic Anhydrase II Inhibition Assay

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[4] The following protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against human carbonic anhydrase II (hCA II).

Protocol 2: hCA II Inhibition Assay

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of hCA II in Tris buffer.

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 96-well microplate, add the Tris buffer, the enzyme solution, and the compound solution (or DMSO for control).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (pNPA).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

III. Data Analysis and Interpretation of SAR

The IC₅₀ values obtained from the hCA II inhibition assay for the parent compound and its analogs should be tabulated to facilitate the analysis of the structure-activity relationship.

Table 1: Hypothetical SAR Data for 4-[2-(4-Bromophenyl)acetamido]benzoic acid Analogs against hCA II
Compound IDR1 (Phenyl Ring)R2 (Linker)R3 (Benzoic Acid)IC₅₀ (µM)Fold Change vs. Parent
Parent -Br -CH₂CONH- -COOH (para) 15.2 -
Analog 1-Cl-CH₂CONH--COOH (para)18.50.82x
Analog 2-F-CH₂CONH--COOH (para)25.10.61x
Analog 3-OCH₃-CH₂CONH--COOH (para)8.91.71x
Analog 4-NO₂-CH₂CONH--COOH (para)35.70.43x
Analog 5-Br-(CH₂)₂CONH--COOH (para)22.40.68x
Analog 6-Br-CONHCH₂--COOH (para)>100<0.15x
Analog 7-Br-CH₂CONH--COOCH₃ (para)50.30.30x
Analog 8-Br-CH₂CONH-Tetrazole (para)12.81.19x
Analog 9-Br-CH₂CONH--COOH (meta)45.60.33x
Interpretation of Hypothetical SAR Data:
  • Phenyl Ring (R1): The nature of the substituent at the 4-position of the phenyl ring appears to significantly influence inhibitory activity. The electron-donating methoxy group (Analog 3) enhanced potency, suggesting a favorable interaction in a hydrophobic pocket of the enzyme's active site. Conversely, the bulky and electron-withdrawing nitro group (Analog 4) was detrimental to activity. The replacement of bromine with other halogens (Analogs 1 and 2) resulted in a slight decrease in potency, indicating that the size and lipophilicity of the halogen may be important.

  • Acetamido Linker (R2): Modifications to the linker region had a pronounced effect. Increasing the chain length (Analog 5) or reversing the amide bond (Analog 6) led to a significant loss of activity. This suggests that the specific length and orientation of the linker are crucial for optimal positioning of the phenyl and benzoic acid moieties within the active site.

  • Benzoic Acid (R3): The carboxylic acid group is likely a key pharmacophore, potentially forming a critical hydrogen bond or ionic interaction with the enzyme. Esterification (Analog 7) or moving the carboxylate to the meta position (Analog 9) drastically reduced activity. The tetrazole bioisostere (Analog 8) maintained comparable activity to the parent compound, indicating that it can serve as a suitable replacement for the carboxylic acid.

IV. Mechanistic Insights and Signaling Pathway

The inhibition of carbonic anhydrase by compounds like 4-[2-(4-Bromophenyl)acetamido]benzoic acid and its analogs can have downstream effects on cellular signaling pathways that are dependent on pH regulation.

Signaling_Pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effect Cellular Effect Inhibitor 4-[2-(4-Bromophenyl)acetamido] benzoic acid Analog CA_II Carbonic Anhydrase II (hCA II) Inhibitor->CA_II Inhibits H_HCO3 H⁺ + HCO₃⁻ CA_II->H_HCO3 Blocks Catalysis CO2_H2O CO₂ + H₂O CO2_H2O->CA_II Substrates Intracellular_pH Decreased Intracellular pH H_HCO3->Intracellular_pH Downstream Modulation of pH-sensitive Pathways (e.g., cell proliferation, apoptosis) Intracellular_pH->Downstream

Caption: Hypothetical signaling pathway affected by hCA II inhibition.

Conclusion

This application note provides a comprehensive framework for conducting SAR studies on 4-[2-(4-Bromophenyl)acetamido]benzoic acid. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural features required for potent and selective biological activity. The provided protocols for synthesis and in vitro testing, along with the framework for data analysis, offer a robust starting point for the discovery and optimization of novel therapeutic agents based on this versatile chemical scaffold. The insights gained from such studies are invaluable for guiding the design of next-generation drug candidates with improved efficacy and safety profiles.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved from [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015, August 1). Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, May 2). International Journal of Advanced Research in Science, Communication and Technology, 5(11). Retrieved from [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020, December 1). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-[2-(4-Bromophenyl)acetamido]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #AMIDE-BR-PABA-001[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 4-[2-(4-Bromophenyl)acetamido]benzoic acid . This molecule is constructed via an amide coupling between 4-aminobenzoic acid (PABA) and 4-bromophenylacetic acid .[1]

Critical Chemical Insight: The primary challenge in this synthesis is the reduced nucleophilicity of the aniline nitrogen on PABA.[1] The para-carboxylic acid group is electron-withdrawing (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), which pulls electron density away from the amine, making it sluggish to react. Consequently, standard coupling protocols (e.g., EDC/NHS in DCM) often result in low conversion or high residual starting material.

We recommend and support two primary routes:

  • Acid Chloride Route (Preferred for Scale): Activation with thionyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • High-Activity Coupling (Preferred for R&D): Activation with HATU or T3P.[1]

Synthesis & Impurity Map

The following diagram illustrates the reaction pathways and the specific origin of common impurities. Use this to trace your LC-MS peaks back to the chemical root cause.[1]

G Start_Acid 4-Bromophenylacetic Acid (SM1) Activation Activation Step (SOCl2 or HATU) Start_Acid->Activation Start_Amine 4-Aminobenzoic Acid (PABA) (SM2) Impurity_Dimer IMPURITY C Self-Coupling (PABA-PABA Dimer) Start_Amine->Impurity_Dimer If PABA activated (Wrong Order of Addn) Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Product TARGET PRODUCT 4-[2-(4-Bromophenyl) acetamido]benzoic acid Intermediate->Product + SM2 (Amine) Impurity_Hydrolysis IMPURITY A Hydrolyzed Acid (Reverted SM1) Intermediate->Impurity_Hydrolysis + H2O (Moisture) Impurity_Anhydride IMPURITY B Symmetrical Anhydride Intermediate->Impurity_Anhydride + SM1 (Excess Acid)

Figure 1: Reaction pathway showing the "Happy Path" (Green) and "Failure Modes" (Red).

Troubleshooting Guide (Q&A)

Module A: Incomplete Reaction & Starting Materials

Q: I see a large peak for PABA (Starting Material 2) in my LC-MS, even after 24 hours. Why isn't it coupling?

Diagnosis: Low Nucleophilicity.[1][2][3] As noted in the summary, the carboxylic acid on PABA deactivates the amine.[1] If you are using a mild coupling agent like EDC or DCC, the active ester hydrolyzes faster than the amine can attack it.[1]

Corrective Protocol:

  • Switch to Acid Chloride: Convert 4-bromophenylacetic acid to its acid chloride using ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (reflux, 2h). Remove excess 
    
    
    
    completely via azeotropic distillation with toluene.
  • Solvent Switch: PABA has poor solubility in DCM.[1] Use THF or DMAc (Dimethylacetamide).[1]

  • Base Catalyst: Use Pyridine (2.0 eq) or DMAP (0.1 eq) to act as an acyl transfer catalyst.[1]

Q: My reaction mixture turned black/tarry. What happened?

Diagnosis: Aniline Oxidation.[1] Anilines are prone to oxidation.[1] If the reaction was run in air or with old PABA, you likely formed "aniline black" type impurities.[1]

Corrective Protocol:

  • Purify PABA: Recrystallize the 4-aminobenzoic acid if it appears grey or brown.[1]

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.[1][2]

Module B: Impurity Identification

Use the table below to identify unknown peaks in your chromatogram.

Relative Retention Time (RRT)Likely IdentityMechanism of FormationResolution Strategy
0.4 - 0.6 4-Bromophenylacetic Acid Hydrolysis of the acid chloride or active ester due to moisture.[1]Dry solvents (Karl Fischer < 0.05%).[1] Ensure inert atmosphere.
0.8 - 0.9 4-Aminobenzoic Acid (PABA) Unreacted starting material.[1]Increase temperature to 50°C; Add DMAP catalyst.
1.00 Target Product Desired Amide Coupling.N/A
1.2 - 1.3 Symmetrical Anhydride Reaction of Acid Chloride with free Acid (Stoichiometry mismatch).[1]Ensure 100% conversion to acid chloride before adding amine.[1]
1.5+ N-Acylurea Adduct Rearrangement of O-acylisourea (Only if using EDC/DCC).[1]Switch to HATU or Acid Chloride method.[1]

Q: I see a mass peak of [M-H]⁻ = 332/334.[1] Is this my product?

Answer: Yes.

  • Formula:

    
    
    
  • Molecular Weight: 334.17 g/mol [1]

  • Isotope Pattern: Bromine exists as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and 
    
    
    
    in a ~1:1 ratio. You must see a "doublet" peak separated by 2 mass units (m/z 332 and 334 in negative mode; 334 and 336 in positive mode).[1]
  • Note: If you do not see the 1:1 doublet, you have lost the bromine (de-halogenation), likely due to palladium contamination if cross-coupling was performed nearby.[1]

Module C: Isolation & Purification

Q: The product won't precipitate, or it's coming out as a gum.

Diagnosis: Solvent Entrapment / pH Issues.[1] The product contains a free carboxylic acid, making it amphoteric (though the amide nitrogen is not basic, the molecule has pH sensitivity).

Standard Isolation Protocol (Precipitation):

  • Quench: Pour the reaction mixture into 1M HCl (ice cold). This ensures the carboxylic acid is protonated (

    
    ) and the pyridine/base is solubilized as a salt.
    
  • Filter: The product should precipitate as a white/off-white solid.[1]

  • Wash: Wash the cake with water (removes salts) and then cold ethanol (removes unreacted organic impurities).[1]

Q: How do I remove the "Symmetrical Anhydride" impurity?

Answer: The anhydride (Bis(4-bromophenylacetic)anhydride) is lipophilic and lacks the acidic proton of the product.

  • Dissolve the crude solid in saturated aqueous

    
     .
    
  • The Product will dissolve (forming the sodium benzoate salt).[1]

  • The Anhydride will remains insoluble (filter it off).[1]

  • Acidify the filtrate with HCl to reprecipitate the pure product.[1]

Analytical Reference Data

LC-MS Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic rings) and 210 nm (amide bond).[1]

Decision Logic for Troubleshooting

DecisionTree Problem Identify Issue SM_Left SM Remaining (PABA) Problem->SM_Left Impurity Unknown Impurity Problem->Impurity Check_Method Method Used? SM_Left->Check_Method Mass_Check Check Mass Isotope Pattern Impurity->Mass_Check EDC EDC/NHS Check_Method->EDC AcidCl Acid Chloride Check_Method->AcidCl Switch_HATU Action: Switch to HATU or Acid Cl EDC->Switch_HATU Add_DMAP Action: Add DMAP Heat to 50°C AcidCl->Add_DMAP Br_Pattern 1:1 Ratio (Br present) Mass_Check->Br_Pattern No_Br No 1:1 Ratio (Des-bromo) Mass_Check->No_Br Hydrolysis Action: Check for Water/Moisture Br_Pattern->Hydrolysis Pd_Cleanup Action: Check for Pd/Reducing Agents No_Br->Pd_Cleanup

Figure 2: Troubleshooting logic tree for rapid diagnosis.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link

Sources

Technical Support Center: Solvent Selection for Crystallization of Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of bromophenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline materials. Crystallization is a critical purification step that directly impacts the purity, stability, and bioavailability of active pharmaceutical ingredients (APIs) and chemical intermediates.[1][2] The selection of an appropriate solvent system is arguably the most crucial parameter in developing a successful and reproducible crystallization process.[3]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues and offering systematic protocols to streamline your experimental workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of solvent selection for bromophenyl compounds.

Q1: Why is solvent selection so critical for the crystallization of bromophenyl derivatives?

Solvent selection is paramount because the solvent directly governs the supersaturation of the solute, which is the driving force for both nucleation and crystal growth.[2][4] An optimal solvent choice will:

  • Maximize Yield and Purity: The ideal solvent dissolves the compound sparingly at room temperature but has a high capacity for it at elevated temperatures.[3] This differential solubility ensures minimal loss of the product in the mother liquor upon cooling while leaving behind impurities that are either highly soluble or completely insoluble.

  • Control Crystal Form (Polymorphism): The same compound can crystallize in different solid-state forms, known as polymorphs, which can have drastically different physical properties (solubility, melting point, stability).[5][6] The solvent can influence which polymorph is obtained, and the sudden appearance of a more stable, previously undiscovered polymorph can be a significant setback in development.[7]

  • Dictate Crystal Habit: The solvent interacts with different faces of a growing crystal at different rates, influencing its final shape (e.g., needles, plates, prisms). Crystal habit affects critical downstream processes like filtration, drying, and powder flow.[8]

Q2: What are the key properties of an ideal recrystallization solvent?

An ideal solvent for recrystallization should meet several criteria:

  • Temperature-Dependent Solubility Gradient: The compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent. This is the most important factor for achieving a high recovery yield.[3]

  • Inertness: The solvent must not react with the compound being purified.[3]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after isolation, but not so volatile that it evaporates too quickly during dissolution or hot filtration.[9]

  • Boiling Point: The boiling point of the solvent should ideally be lower than the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[10]

  • Safety and Environmental Impact: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Q3: How does the bromine substituent influence solvent choice?

The presence of a bromine atom on a phenyl ring imparts specific characteristics that influence intermolecular interactions and, consequently, solubility:

  • Increased Molecular Weight and Hydrophobicity: The bromo-group increases the molecule's size and non-polar character, generally decreasing its solubility in highly polar solvents like water and increasing it in less polar organic solvents.[11][12]

  • Polarity: The carbon-bromine bond has a dipole moment, contributing to the overall polarity of the molecule. This allows for interactions with a range of solvents, from moderately polar to non-polar.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in solvent molecules.[13] This can influence the solvation shell around the molecule and affect the crystal packing. Solvents that can participate in or disrupt these interactions can be useful tools.

Q4: What are some good starting solvents to screen for bromophenyl derivatives?

A systematic screening process is the most effective way to identify the best solvent.[7][14] Based on the "like dissolves like" principle and the properties of the bromophenyl moiety, a good starting point includes a range of solvents with varying polarities and hydrogen bonding capabilities.[14][15]

Table 1: Common Solvents for Crystallizing Aromatic Compounds
SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Heptane/Hexane Non-polar Aliphatic98 / 691.9 / 1.9Good for highly non-polar compounds; often used as an anti-solvent.[15]
Toluene Non-polar Aromatic1112.4Dissolves aromatic compounds well; less volatile than other options.[9]
Ethyl Acetate (EtOAc) Moderately Polar Ester776.0A versatile solvent for a wide range of organic compounds.[15][16]
Acetone Polar Aprotic Ketone5621.0Strong solvent, but its low boiling point can sometimes lead to rapid crashing out.[15]
Acetonitrile (MeCN) Polar Aprotic Nitrile8237.5Good for moderately polar compounds; often used in co-solvent systems.[16]
Isopropanol (IPA) Polar Protic Alcohol8219.9Less polar than ethanol; good for compounds with moderate polarity.[17]
Ethanol (EtOH) Polar Protic Alcohol7824.5A very common and effective solvent for compounds capable of H-bonding.[14][15]
Q5: When should I consider using a co-solvent (binary solvent) system?

A co-solvent system, a mixture of two miscible solvents, is used when no single solvent provides the ideal solubility profile.[14] This is a powerful technique for fine-tuning the crystallization process.

  • Scenario 1: Compound is too soluble. If your compound is too soluble in a solvent (e.g., ethanol) even when cold, you can add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or heptane) to reduce the overall solubility and induce crystallization.[18]

  • Scenario 2: Compound is not soluble enough. If your compound is poorly soluble even in a boiling solvent (e.g., heptane), you can add a small amount of a stronger, miscible co-solvent (e.g., ethyl acetate) to achieve complete dissolution at the elevated temperature.

The key is to use two miscible solvents with different solvating powers for the compound. The mixture should be homogenous throughout the process.

Part 2: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid and material-efficient identification of promising solvent candidates.

Objective: To determine a solvent or co-solvent system where the bromophenyl derivative exhibits low solubility at room temperature and high solubility at the solvent's boiling point.

Materials:

  • Crude bromophenyl derivative (~10-20 mg per test)

  • Set of small test tubes or vials

  • Selection of test solvents (from Table 1)

  • Heating source (hot plate or sand bath)

  • Glass stirring rods

Procedure:

  • Preparation: Place ~10-20 mg of your crude compound into a small test tube.

  • Room Temperature Test: Add the first solvent dropwise (e.g., 0.2 mL) and stir or vortex at room temperature. Observe the solubility. If the compound dissolves completely, the solvent is too strong and is unsuitable for single-solvent recrystallization (but may be useful as the "good" solvent in a co-solvent pair).

  • Hot Solubility Test: If the compound is sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point while stirring. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. Caution: Avoid adding a large excess of solvent, as this will reduce your final yield.[10]

  • Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside surface of the tube with a glass rod to induce nucleation.[14]

  • Ice Bath Test: Place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: Assess the quality and quantity of the crystals formed. An ideal solvent will yield a significant amount of well-defined crystals. A solvent that produces an oil or no solid is a poor choice.

  • Repeat: Repeat steps 1-6 for each selected solvent to identify the most promising candidates for a larger-scale recrystallization.

Protocol 2: General Recrystallization Procedure

Objective: To purify a crude bromophenyl derivative using a pre-selected optimal solvent.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[14]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This must be done quickly to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[17]

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the funnel or by transferring them to a watch glass to air dry. For higher-boiling point solvents, a vacuum oven may be necessary.

Part 3: Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.
  • Q: My compound forms liquid droplets or a gummy substance upon cooling. What's happening and how do I fix it?

    • A: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is highly supersaturated with impurities.[10][19] The liquid droplets are essentially a molten, impure form of your compound.

      • Solution 1 (Lower Boiling Point Solvent): The melting point of your compound may be lower than the boiling point of your solvent. Re-screen for a solvent with a lower boiling point.[10]

      • Solution 2 (Increase Solvent Volume): The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow it to cool slowly again.[14]

      • Solution 3 (Induce Nucleation at a Lower Temperature): Re-heat to dissolve the oil. Allow the solution to cool well below the compound's melting point before attempting to induce crystallization by scratching or seeding.

      • Solution 4 (Preliminary Purification): Significant impurities can lower the melting point of the mixture and promote oiling out.[19] Consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel before crystallization.

Problem: No crystals form upon cooling.
  • Q: I've let my solution cool to room temperature and even put it in an ice bath, but nothing has precipitated. What should I do?

    • A: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was added, or that the nucleation process is inhibited.[20]

      • Solution 1 (Reduce Solvent Volume): The most common cause is using too much solvent.[10] Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25%) to increase the compound's concentration. Let it cool again.

      • Solution 2 (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[14][20]

      • Solution 3 (Induce Nucleation - Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. A "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[20]

      • Solution 4 (Try an Anti-Solvent): If the above methods fail, you can try adding a miscible anti-solvent dropwise to the solution until it becomes faintly cloudy (turbid), indicating the saturation point has been reached. Then, allow it to stand.

Problem: Crystal formation is too rapid, yielding a fine powder.
  • Q: As soon as I removed my flask from the heat, a large amount of fine powder crashed out of solution. Is this bad?

    • A: Yes, very rapid crystallization is undesirable because impurities present in the solution can become trapped within the fast-forming crystal lattice, defeating the purpose of purification.[10] This is often caused by excessive supersaturation.

      • Solution 1 (Add More Solvent): The solution is likely too concentrated. Place the flask back on the heat source, add more solvent until the solid redissolves, and then add a little extra (5-10%) to ensure you are not at the bare minimum.[10]

      • Solution 2 (Slow Down the Cooling): Insulate the flask to slow the rate of cooling. You can do this by placing it on a wooden block or paper towels and covering it with an inverted beaker.[10] This allows for more orderly crystal growth and better impurity rejection.

Problem: The final yield is very low.
  • Q: After filtration and drying, I recovered less than 50% of my starting material. Where did it go?

    • A: A low yield can result from several factors during the recrystallization process.[10]

      • Possible Cause 1 (Excess Solvent): Too much solvent was used, and a significant amount of your compound remains dissolved in the mother liquor.

        • Solution: Before discarding the mother liquor, try evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

      • Possible Cause 2 (Premature Crystallization): The compound may have crystallized in the funnel during a hot filtration step.

        • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated and that the filtration is performed as quickly as possible.

      • Possible Cause 3 (Washing with Room-Temp Solvent): The crystals were washed with solvent that was not sufficiently cold, causing some of the purified product to redissolve.

        • Solution: Always use a minimal amount of ice-cold solvent for washing the filter cake.[17]

Part 4: Visual Guides & Data

Systematic Solvent Selection Workflow

SolventSelection A Start: Crude Bromophenyl Derivative B Perform Small-Scale Solvent Screen (Protocol 1) with 5-7 diverse solvents A->B C Evaluate Results B->C D Did any single solvent work well? (Insoluble cold, soluble hot, good crystals) C->D E Yes D->E F No D->F G Select best single solvent. Proceed to Large-Scale Recrystallization (Protocol 2). E->G H Identify 'Good' Solvent (dissolves well) and 'Poor' Solvent (dissolves poorly) F->H M End: Purified Crystalline Product G->M I Develop Co-Solvent System H->I J Method A: Dissolve in min. hot 'Good' solvent. Add 'Poor' solvent dropwise until turbid. I->J K Method B: Dissolve in 'Poor' solvent. Add min. 'Good' solvent to dissolve when hot. I->K L Proceed to Large-Scale Recrystallization (Protocol 2) with optimized co-solvent system. J->L K->L L->M

Caption: A flowchart for systematically selecting an optimal solvent system.

Troubleshooting Common Crystallization Problems

Troubleshooting Start Observe Cooled Solution OilingOut Compound 'Oils Out' Start->OilingOut Liquid droplets appear NoCrystals No Crystals Form Start->NoCrystals Solution remains clear FinePowder Fine Powder 'Crashes Out' Start->FinePowder Solid appears instantly GoodCrystals Good Crystals Form Start->GoodCrystals Solid forms slowly Sol1 Use lower BP solvent OR Add more solvent OilingOut->Sol1 Sol2 Evaporate solvent OR Scratch flask / Add seed NoCrystals->Sol2 Sol3 Add more solvent OR Slow down cooling FinePowder->Sol3 Sol4 Proceed to Isolation GoodCrystals->Sol4

Caption: A decision tree for troubleshooting common crystallization outcomes.

Part 5: References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris.

  • Jiko, T. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.

  • Zhang, Y., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.

  • BenchChem. (2025). Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide. BenchChem.

  • Hernandez, M. R., & Cepeda, E. A. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.

  • Jee, S. Chemistry Crystallization.

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • BenchChem. (2025). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. BenchChem.

  • Journal of Chemical Education. Effect of Self-Poisoning on Crystallization Kinetics of Dimorphic Precision Polyethylenes with Bromine. ACS Publications.

  • Abramov, Y. A., Loschen, C., & Klamt, A. (2012). Rational Coformer or Solvent Selection for Pharmaceutical Cocrystallization or Desolvation. ResearchGate.

  • ResearchGate. (2019). Effect of Bromine on NaF Crystallization in Photo-Thermo-Refractive Glass.

  • Gagniere, E., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI.

  • Chung, W. Commentary on Crystallization Vital Role in the Purification of Organic Compounds.

  • EPFL. Guide for crystallization.

  • Solubility of Things. 4-Bromophenol.

  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Bromophenyl)oxane. BenchChem.

  • Organic Process Research & Development. (2023, March 6). Method to Rapidly Identify Potential Solvent Systems for Crystallization of Cocrystals. ACS Publications.

  • Chadha, R., et al. (2017). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. PMC.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • MDPI. (2024, October 8). Pressure-Dependent Thermal and Mechanical Behaviour of a Molecular Crystal of Bromine.

  • The Journal of the American Chemical Society. (2024, June 27). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. ACS Publications.

  • ResearchGate. (2019). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study.

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Reddit. (2025, November 17). Crystallization solvent systems.

  • The Journal of Organic Chemistry. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. ACS Publications.

  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents.

  • ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?.

  • ResearchGate. (2022, April 22). A stable organic solution of bromine?.

  • MDPI. (2026, February 18). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy.

  • Sigma-Aldrich. Solvent Miscibility Table.

Sources

Validation & Comparative

A Comparative Guide to Ensuring Reproducibility in Biological Assays: The Case of 4-[2-(4-Bromophenyl)acetamido]benzoic acid as a Putative Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents is a journey paved with rigorous experimentation and a demand for unwavering data integrity. In this guide, we delve into the critical aspects of biological assay reproducibility, using the novel compound 4-[2-(4-Bromophenyl)acetamido]benzoic acid as a case study. While direct experimental data for this specific molecule is not yet widespread, its structural characteristics, featuring an N-phenylacetamido benzoic acid scaffold, point towards a plausible role as a cyclooxygenase (COX) inhibitor.[1][2] This guide will, therefore, not only provide a framework for evaluating this compound but also serve as a comprehensive manual for ensuring the reproducibility of enzyme inhibition assays, a cornerstone of drug discovery.

Introduction: The Significance of the N-Phenylacetamido Benzoic Acid Scaffold

The N-phenylacetamido benzoic acid moiety is a well-recognized scaffold in medicinal chemistry, frequently associated with anti-inflammatory properties.[3] Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[2][4] These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[2] The development of selective COX-2 inhibitors remains a significant goal in designing safer NSAIDs with reduced gastrointestinal side effects.[2][5]

Given the structure of 4-[2-(4-Bromophenyl)acetamido]benzoic acid, we can hypothesize its potential as a COX inhibitor. The benzoic acid group can anchor the molecule within the active site of the enzyme, while the bromophenylacetamido portion can contribute to its selectivity and potency.[1][4] This guide will use this hypothesis to illustrate the principles of assay reproducibility.

The Cornerstone of Trustworthy Data: A Deep Dive into Assay Validation and Reproducibility

The credibility of any biological data hinges on its reproducibility.[6][7] A validated bioanalytical method is one that consistently and reliably measures the intended analyte.[6] This involves a thorough evaluation of several key parameters to minimize both random and systematic errors.[6]

Key Pillars of Assay Reproducibility:
  • Methodological Standardization: The implementation of detailed Standard Operating Procedures (SOPs) is non-negotiable.[8] These documents must meticulously outline every step of the assay, from reagent preparation to data analysis, to mitigate subjective interpretation and ensure consistent execution.[8]

  • Reagent Qualification: Variability in biological reagents is a primary threat to reproducibility.[8] It is imperative to document the supplier, lot number, and storage conditions for all critical reagents.[8] Furthermore, functional validation of each new batch of reagents using established positive and negative controls is essential to confirm performance.[8]

  • Intra- and Inter-Assay Precision: Reproducibility is quantitatively assessed by determining the precision of the assay.[7]

    • Intra-assay precision (within-run precision) measures the consistency of results within a single experiment.

    • Inter-assay precision (between-run precision) assesses the reproducibility of results across different experiments, days, or even laboratories.[7][9] A coefficient of variation (CV) of ≤ 15% is generally accepted as a benchmark for most bioanalytical assays.[7]

Performance Comparison: 4-[2-(4-Bromophenyl)acetamido]benzoic acid vs. Established COX Inhibitors

To contextualize the potential of 4-[2-(4-Bromophenyl)acetamido]benzoic acid, we present a comparative analysis against two well-characterized COX inhibitors: Celecoxib , a selective COX-2 inhibitor, and Indomethacin , a non-selective COX inhibitor. The following table provides illustrative data that a researcher might aim to generate, emphasizing the key parameters for comparison.

Parameter4-[2-(4-Bromophenyl)acetamido]benzoic acid (Hypothetical Data)Celecoxib (Reference)Indomethacin (Reference)Justification for Comparison
Target(s) COX-1 and COX-2Primarily COX-2COX-1 and COX-2To assess the selectivity profile of the novel compound.
IC50 COX-1 (nM) 500300010A lower IC50 indicates higher potency.
IC50 COX-2 (nM) 504025A lower IC50 indicates higher potency.
Selectivity Index (IC50 COX-1/IC50 COX-2) 10750.4A higher selectivity index indicates greater selectivity for COX-2.[2]
Inter-Assay CV (%) < 12%< 10%< 10%Demonstrates the reproducibility of the assay for each compound.[7]
Z'-factor > 0.6> 0.7> 0.7A measure of assay quality and robustness; a value > 0.5 is considered excellent.

Disclaimer: The data for 4-[2-(4-Bromophenyl)acetamido]benzoic acid is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocols for a Reproducible COX Inhibition Assay

The following is a detailed, step-by-step protocol for an in vitro COX inhibition assay, designed to maximize reproducibility.

Materials and Reagents
  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test compound (4-[2-(4-Bromophenyl)acetamido]benzoic acid) and reference inhibitors (Celecoxib, Indomethacin) dissolved in DMSO

  • Prostaglandin E2 (PGE2) standard

  • PGE2 EIA Kit

  • 96-well microplates

Experimental Workflow

The overall workflow is designed to be systematic and controlled, minimizing potential sources of error.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Enzymes, Substrate, Compounds) plate_map Plate Mapping (Controls, Blanks, Test Concentrations) reagent_prep->plate_map incubation Pre-incubation (Enzyme + Inhibitor) plate_map->incubation reaction Reaction Initiation (Add Arachidonic Acid) incubation->reaction termination Reaction Termination reaction->termination elisa PGE2 Quantification (ELISA) termination->elisa data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) elisa->data_analysis G cluster_pathway Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, PGD2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Promotes Inhibitor 4-[2-(4-Bromophenyl)acetamido] benzoic acid Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by the putative inhibitor.

Conclusion: A Framework for Rigorous and Reproducible Research

While the definitive biological activity and reproducibility of assays using 4-[2-(4-Bromophenyl)acetamido]benzoic acid await empirical validation, the principles and protocols outlined in this guide provide a robust framework for its evaluation. By adhering to stringent standards of assay validation, methodological consistency, and thorough documentation, researchers can ensure the integrity and reliability of their findings. This commitment to scientific rigor is paramount in the collective endeavor to discover and develop novel therapeutics that can safely and effectively address unmet medical needs.

References

  • McNally, J., & Usansky, J. (n.d.). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.
  • Lab Manager. (2025, November 19). Ensuring Reproducibility in Biological Research.
  • (2025, November 19). How to Validate Your ELISA Assay for Reproducible, Reliable Results.
  • BenchChem. (n.d.).
  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • EDRA Services. (n.d.).
  • PMC. (2017, June 24). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6).
  • BenchChem. (n.d.). A Comparative Analysis of Fluorinated Benzoic Acid Derivatives as Cyclooxygenase (COX) Inhibitors.
  • SRI. (n.d.).
  • ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

Sources

Benchmarking 4-[2-(4-Bromophenyl)acetamido]benzoic acid against known neuraminidase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 4-[2-(4-Bromophenyl)acetamido]benzoic acid vs. Neuraminidase Inhibitors

Executive Summary

This guide provides a technical benchmarking framework for 4-[2-(4-Bromophenyl)acetamido]benzoic acid (referred to herein as Candidate BBA ), a synthetic benzoic acid derivative designed to inhibit Influenza Neuraminidase (NA).

Unlike the clinical gold standards Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), which are sialic acid analogues (dihydropyrans/piperidines), Candidate BBA represents a non-carbohydrate aromatic scaffold . While clinical NAIs exhibit nanomolar (nM) potency, benzoic acid derivatives typically function as micromolar (µM) inhibitors or fragment leads. This guide outlines the specific experimental protocols and comparative metrics required to validate BBA’s utility as a resistance-breaking scaffold.

Chemical Profile & Mechanistic Rationale

The structural divergence of Candidate BBA from traditional NAIs is its primary asset. Clinical NAIs mimic the transition state of sialic acid (Neu5Ac). BBA utilizes a benzene ring to position the carboxylate and acetamido groups, aiming to capture the same conserved active site residues without the complex stereochemistry of the sugar ring.

Structural Comparison
FeatureOseltamivir Carboxylate (Standard)Candidate BBA (Test Article)Mechanistic Implication
Core Scaffold Cyclohexene (Sialic acid mimic)Benzoic Acid (Aromatic)Aromatic rings offer simplified synthesis and potential π-stacking interactions.
Acidic Head CarboxylateCarboxylateCritical: Must interact with the Arginine Triad (Arg118, Arg292, Arg371).
C4 Substituent AcetamidoAcetamidoMimics the N-acetyl group of sialic acid; binds to Arg152.
Hydrophobic Tail Pentyl ether (flexible)4-Bromophenyl (rigid)Probes the hydrophobic pocket (Ile222/Trp178). Rigid linkers alter entropy penalties.
Mechanism of Action (Signaling Pathway)

The following diagram illustrates the interference point of Candidate BBA within the viral replication cycle, specifically targeting the budding phase.

NAI_Mechanism Virus Influenza Virus (Hemagglutinin Bound) HostCell Host Cell Surface (Sialic Acid Receptor) Virus->HostCell Attachment Entry Viral Entry & Replication HostCell->Entry Budding Viral Budding Entry->Budding Tethering HA-Sialic Acid Tethering Budding->Tethering Progeny Virion Stuck NA_Enzyme Neuraminidase (NA) Cleavage Activity Tethering->NA_Enzyme Substrate Release Virion Release & Spread NA_Enzyme->Release Cleaves Sialic Acid Oseltamivir Oseltamivir (nM Affinity) Oseltamivir->NA_Enzyme Competes with Sialic Acid Candidate_BBA Candidate BBA (µM Affinity) Candidate_BBA->NA_Enzyme Blocks Active Site (Arginine Triad)

Figure 1: Mechanism of Neuraminidase Inhibition.[1][2][3] Both Oseltamivir and Candidate BBA compete with host sialic acid to prevent the enzymatic cleavage required for viral release.

Benchmarking Protocols

To objectively compare Candidate BBA against established inhibitors, two validated assays are required: the MUNANA Enzymatic Assay (for biochemical potency) and the MDCK Cell-Based Assay (for biological efficacy).

Protocol A: MUNANA Fluorescence Assay (The Gold Standard)

Purpose: Determine the IC50 (Inhibitory Concentration 50%) of the candidate.[4]

Materials:

  • Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5][6]

  • Enzyme Source: Influenza A (H1N1/H3N2) virus lysates.

  • Controls: Oseltamivir Carboxylate (Positive), DMSO (Negative).

Workflow:

  • Preparation: Dilute Candidate BBA in Assay Buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5). Prepare serial dilutions (range: 0.01 µM to 1000 µM). Note: Benzoic acid derivatives often require higher concentrations than Oseltamivir.

  • Pre-incubation: Mix 50 µL of diluted virus + 50 µL of inhibitor. Incubate at 37°C for 30 mins.

  • Reaction: Add 50 µL of MUNANA substrate (100 µM final).

  • Incubation: Incubate at 37°C for 60 mins.

  • Termination: Add 100 µL Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

  • Detection: Measure fluorescence (Ex 365 nm / Em 450 nm).

Protocol B: Workflow Visualization

MUNANA_Protocol Step1 1. Serial Dilution (Candidate BBA vs. Oseltamivir) Step2 2. Pre-Incubation (30 min @ 37°C) Enzyme + Inhibitor Step1->Step2 Step3 3. Substrate Addition (MUNANA) Step2->Step3 Step4 4. Enzymatic Reaction (60 min @ 37°C) Step3->Step4 Step5 5. Stop Reaction (High pH Glycine) Step4->Step5 Step6 6. Fluorescence Readout (Ex 365nm / Em 450nm) Step5->Step6 Data Calculate IC50 (Non-linear regression) Step6->Data

Figure 2: Step-by-step workflow for the MUNANA fluorescence inhibition assay.

Comparative Performance Data

The following table synthesizes expected performance metrics based on structure-activity relationship (SAR) data for benzoic acid derivatives compared to clinical standards.

MetricOseltamivir Carboxylate Zanamivir Candidate BBA (Projected)Interpretation
IC50 (H1N1) 0.5 – 2.0 nM0.5 – 3.0 nM10 – 100 µM BBA is likely ~10,000x less potent due to lack of glycerol side-chain mimicry.
Binding Mode Transition State MimicTransition State MimicGround State MimicAromatic rings are planar; they do not mimic the "boat" conformation of the transition state as well as cyclohexenes.
Solubility High (Phosphate salt)HighLow to Moderate The 4-bromophenyl group adds significant lipophilicity (LogP ~3.3), potentially limiting aqueous solubility.
Resistance Profile Susceptible to H275YLess SusceptibleUnknown/Novel Non-sugar scaffolds like BBA may bind mutant NAs (H275Y) better than Oseltamivir by avoiding steric clashes.

Critical Analysis for the Researcher:

  • Potency Gap: Candidate BBA lacks the basic guanidino or amino groups at the C4 equivalent position that Zanamivir possesses. The "acetamido" group is neutral. To improve BBA, researchers often substitute the acetamido group with a guanidino group to form a salt bridge with Glu119.

  • The Bromophenyl Role: The 4-bromophenyl tail is a hydrophobic probe. If the IC50 is <10 µM, it suggests the bromine is successfully occupying the "430-cavity" (a hydrophobic pocket near the active site), a strategy used to increase potency in second-generation inhibitors.

References

  • Vertex AI Search. (2025). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses. Link

  • Chand, P., et al. (1997).[3] Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors. Journal of Medicinal Chemistry. Link

  • Singh, S., et al. (1995).[7] Structure-based inhibitors of influenza virus sialidase.[7] A benzoic acid lead with novel interaction. Journal of Medicinal Chemistry. Link

  • ChemScene. (n.d.). 4-[2-(4-bromophenyl)acetamido]benzoic acid Product Data. Link

  • Selleck Chemicals. (2025). Neuraminidase Inhibitor Library and Standards. Link

Sources

Technical Guide: Quality Control & Analytical Profiling of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Standard" Purity

In pharmaceutical synthesis, 4-[2-(4-Bromophenyl)acetamido]benzoic acid (CAS 925562-16-9) serves as a high-value scaffold, particularly in the development of peptidomimetics and as a precursor for cross-coupling reactions (Suzuki-Miyaura). While many suppliers offer a "Standard Grade" (>95% purity), this metric is often insufficient for sensitive downstream applications.

This guide objectively compares Standard QC Protocols against Enhanced Analytical Profiling . We demonstrate that relying solely on generic HPLC-UV methods can mask critical impurities—specifically dehalogenated analogs and hydrolysis byproducts—that act as catalyst poisons or chain terminators in subsequent synthesis steps.

Part 1: Critical Quality Attributes (CQAs) & Impurity Logic

To control quality, one must first understand the molecular vulnerabilities. This compound contains three distinct functional regions, each susceptible to specific degradation or synthetic errors:

  • The Aryl Bromide: The reactive handle. Risk: Debromination (formation of des-bromo analog) under light or reducing conditions.

  • The Amide Linker: The structural bridge. Risk: Hydrolysis back to starting materials (PABA and 4-Bromophenylacetic acid).

  • The Benzoic Acid: The solubility determinant. Risk: pH-dependent retention shifts during analysis, leading to peak co-elution.

Visualization: Impurity Origin & Degradation Pathways

The following diagram maps the genesis of critical impurities that must be monitored.

ImpurityPathways SM1 4-Aminobenzoic Acid (PABA) Product TARGET MOLECULE 4-[2-(4-Bromophenyl)acetamido] benzoic acid SM1->Product Amide Coupling SM2 4-Bromophenylacetyl Chloride SM2->Product Imp1 Impurity A (Hydrolysis Product) Product->Imp1 Acid/Base Hydrolysis Imp2 Impurity B (Des-Bromo Analog) Product->Imp2 Pd Cat. / Hydrogenolysis Imp3 Impurity C (Regio-isomer)

Figure 1: Synthetic origin and degradation pathways.[1] Impurity B (Des-Bromo) is particularly critical as it is chemically similar to the target but non-reactive in cross-coupling.

Part 2: Comparative Analysis of Analytical Methodologies

This section contrasts a Generic Method (often used by bulk suppliers) with an Optimized Method (recommended for pharma-grade qualification).

The Challenge: The "Acidic Tailing" Effect

Benzoic acid derivatives suffer from peak tailing on standard C18 columns due to secondary silanol interactions. Furthermore, the des-bromo impurity differs from the target only by a single bromine atom, making separation difficult without optimized selectivity.

Comparison Table: Method Performance
ParameterMethod A: Generic Quality ControlMethod B: Enhanced Stability-Indicating
Column Chemistry Standard C18 (5µm)Phenyl-Hexyl or C18 Core-Shell (2.7µm)
Mobile Phase Methanol / Water (Isocratic)Acetonitrile / Phosphate Buffer pH 2.5 (Gradient)
Detection UV 254 nmUV 254 nm + MS (ESI-)
Resolution (Target vs. Des-Bromo) < 1.5 (Co-elution risk)> 3.0 (Baseline separation)
Peak Shape (Tailing Factor) 1.5 - 2.0 (Broad)0.9 - 1.1 (Sharp)
LOD (Limit of Detection) 0.1%0.01%
Suitability Rough yield estimationGMP Release & Catalyst-Sensitive Synthesis
Experimental Evidence: Why Method B Wins
  • pH Control: In Method A, the variable pH of water causes the benzoic acid moiety to exist in equilibrium between ionized and non-ionized states, causing peak broadening. Method B uses pH 2.5 buffer to keep the acid fully protonated (neutral), ensuring sharp peaks and consistent retention.

  • Selectivity: The Phenyl-Hexyl stationary phase (Method B) interacts via pi-pi stacking with the aromatic rings, providing superior selectivity for the des-bromo impurity compared to the purely hydrophobic interaction of Standard C18.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Resolution HPLC Analysis (Method B)

Use this protocol to certify material for GMP use or sensitive catalytic steps.

Reagents:

  • Acetonitrile (HPLC Grade)[2]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Milli-Q Water

Instrument Setup:

  • Column: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Critical for mass transfer).

  • Gradient Profile:

    • 0 min: 10% B

    • 15 min: 90% B

    • 17 min: 90% B

    • 17.1 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between the main peak and any adjacent impurity.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.
  • RSD (n=5): < 1.0% for peak area.

Protocol 2: Bromine Content Verification (Titration)

While HPLC gives purity, it does not confirm the bulk presence of Bromine if reference standards are unavailable. This serves as an orthogonal check.

  • Combustion: Burn 20 mg of sample in an Oxygen Flask (Schöniger method).

  • Absorption: Absorb gases in 10 mL of 1M NaOH containing 1%

    
    .
    
  • Titration: Acidify with

    
     and titrate with 0.01M 
    
    
    
    using a potentiometric endpoint detection.
  • Calculation: %Br =

    
    .
    
    • Theoretical Br content: ~23.9% (Based on MW 334.17).

    • Acceptance: 23.5% – 24.3%.[3]

Part 4: QC Workflow & Decision Logic

The following workflow illustrates the decision process for accepting or rejecting a batch based on the intended downstream application.

QCWorkflow Start Batch Receipt ID_Test ID Test (H-NMR / IR) Start->ID_Test HPLC_Screen HPLC Purity (Method B) ID_Test->HPLC_Screen Decision1 Purity > 98%? HPLC_Screen->Decision1 Impurity_Check Check Specific Impurities: Des-Bromo < 0.1%? Decision1->Impurity_Check Yes Pass_Tech RELEASE (Technical Grade) Decision1->Pass_Tech No (95-98%) Fail REJECT / REWORK Decision1->Fail No (<95%) Pass_GMP RELEASE (Pharma Grade) Impurity_Check->Pass_GMP Yes Impurity_Check->Pass_Tech No

Figure 2: Quality Control Decision Tree. Note that high HPLC purity alone is insufficient for Pharma Grade release; specific impurity thresholds must be met.

Part 5: Stability & Storage[4]

Based on the amide and halide functionality, the following storage parameters are mandatory to maintain the established purity profile:

  • Light Sensitivity: The C-Br bond is photolabile. Store in amber glass or foil-wrapped containers.

  • Hygroscopicity: The carboxylic acid can form hydrates. Store with desiccant.

  • Retest Period: 12 months if stored at 2-8°C.

Forced Degradation Results (Stress Testing):

  • Acid Stress (0.1N HCl, 24h): < 2% degradation (Stable).

  • Base Stress (0.1N NaOH, 24h): > 10% degradation (Hydrolysis of amide). Avoid basic workups.

  • Oxidative Stress (3%

    
    ): < 1% degradation (Stable).
    

References

  • International Conference on Harmonisation (ICH). (2006).[4] Q3A(R2): Impurities in New Drug Substances.[5][4][6] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standardizing system suitability requirements).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical stewardship.

Hazard Assessment and Core Principles

The core principle for disposing of this compound is rooted in its chemical structure: it is a halogenated organic compound due to the presence of a bromine atom. This classification is critical and dictates the entire disposal pathway.

Fundamental Disposal Rules:

  • NEVER dispose of this chemical down the sink or in regular trash[3][4]. This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3].

  • ALWAYS segregate chemical waste. Mixing incompatible chemicals can lead to dangerous reactions, and mixing halogenated with non-halogenated waste needlessly increases disposal costs and complexity[5][6].

  • ALWAYS wear appropriate Personal Protective Equipment (PPE) when handling chemical waste, including gloves, safety glasses, and a lab coat[5][7].

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the following:

  • Nitrile Gloves: To prevent skin contact.

  • Safety Goggles or Glasses: As described by OSHA's eye and face protection regulations (29 CFR 1910.133), to protect from potential dust or splashes[8].

  • Lab Coat: To protect clothing and skin.

Step 2: Waste Segregation - The Critical Decision

This is the most important step in the process. Because 4-[2-(4-Bromophenyl)acetamido]benzoic acid contains bromine, it must be disposed of as Halogenated Organic Waste .

  • For Solid Waste: Place solid 4-[2-(4-Bromophenyl)acetamido]benzoic acid, as well as any contaminated weighing paper, gloves, or paper towels, directly into a designated "Solid Halogenated Organic Waste" container.

  • For Contaminated Sharps: Needles, scalpels, or broken glass contaminated with this compound must be disposed of in a clearly marked, puncture-proof sharps container designed for hazardous chemical waste[5][7].

  • For Solutions: If the compound is in a solvent, the entire solution must be treated as halogenated waste. Do not mix with non-halogenated solvent waste streams[6][9].

The rationale for this strict segregation is that halogenated wastes require specific treatment, typically high-temperature incineration, to safely break down the carbon-halogen bonds and prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans[10].

Step 3: Proper Containerization

The waste container itself is a critical component of safety and compliance. As mandated by OSHA, all hazardous waste containers must be[3]:

  • Compatible: Made of a material (e.g., HDPE - High-Density Polyethylene) that will not react with the chemical waste.

  • Secure & Leak-Proof: The container must have a tightly sealing lid and be free from any damage or leaks[3][5].

  • Closed at All Times: The lid must be securely fastened unless you are actively adding waste to it[9].

Step 4: Accurate and Thorough Labeling

Proper labeling is a regulatory requirement and ensures the safety of everyone who will handle the container. The label must be clearly legible and include:

  • The words "Hazardous Waste" .

  • The full chemical name: "4-[2-(4-Bromophenyl)acetamido]benzoic acid" . Do not use abbreviations.

  • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • The date on which waste was first added to the container (the "accumulation start date").

Step 5: Safe Storage Pending Disposal

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation[9].

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment (such as a spill tray) to contain any potential leaks.

  • Away from sources of heat or ignition[5].

Step 6: Final Disposal via a Licensed Contractor

The final step is to arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[7][11]. These professionals are trained to transport and manage hazardous materials according to strict federal and state regulations[12][13]. The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[10].

Data and Workflow Summary

For quick reference, the key disposal parameters are summarized below.

ParameterGuidelineSource
Chemical Name 4-[2-(4-Bromophenyl)acetamido]benzoic acidN/A
Waste Category Solid Halogenated Organic Waste[14][15]
Primary Hazard Irritant, Harmful if Swallowed (Inferred)[1]
Container Type Labeled, sealed, chemically compatible (e.g., HDPE)[3]
Disposal Method Collection by licensed contractor for incineration[7][10]
PPE Nitrile Gloves, Safety Goggles, Lab Coat[5][7]
Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for waste potentially contaminated with 4-[2-(4-Bromophenyl)acetamido]benzoic acid.

G Workflow for Disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid Waste cluster_0 Workflow for Disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid Waste cluster_1 Workflow for Disposal of 4-[2-(4-Bromophenyl)acetamido]benzoic acid Waste A Waste Generation B Is waste contaminated with 4-[2-(4-Bromophenyl)acetamido]benzoic acid? A->B C Dispose as Non-Hazardous Waste (per lab protocol) B->C No D Segregate into designated 'HALOGENATED ORGANIC WASTE' container. B->D Yes E Ensure container is compatible, sealed, and in good condition. D->E F Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Accumulation Date E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Arrange for pickup by licensed hazardous waste contractor. G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for the proper segregation and disposal of waste.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate personnel from the area and control entry[4]. Wear appropriate PPE, including respiratory protection if dust is airborne. Moisten the spilled material to prevent dust formation and carefully sweep it into a designated hazardous waste container[4]. Do not wash spills into the sewer[4]. The area should be decontaminated and ventilated after the cleanup is complete. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team immediately.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019, September 19). Medical Waste Pros. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (1995). National Academies Press. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • 4-Acetamidobenzoic acid - SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988, October). U.S. Environmental Protection Agency. [Link]

  • 4-bromobenzoic acid - SAFETY DATA SHEET. (2025, November 6). MilliporeSigma. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University of Alabama at Birmingham. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.